[1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid
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Overview
Description
[1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid is a boronic acid derivative that features a pyrrolidine ring substituted with an acetamidopropanoyl group Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as N-substituted piperidines.
Introduction of Acetamidopropanoyl Group: The acetamidopropanoyl group can be introduced via acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Boronic Acid Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the acetamidopropanoyl group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce borates .
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in cross-coupling reactions to form carbon-carbon bonds .
Biology
In biological research, this compound can be used to study enzyme inhibition, as boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues .
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of [1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid involves its ability to form reversible covalent bonds with target molecules. This is particularly relevant in enzyme inhibition, where the boronic acid group interacts with active site residues, blocking the enzyme’s activity . The molecular targets and pathways involved depend on the specific application, but common targets include serine proteases and other enzymes with nucleophilic active sites .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structurally similar compound with a pyrrolidine ring but lacking the boronic acid group.
Pyrrolidin-2-ylboronic acid: Similar to [1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid but without the acetamidopropanoyl group.
Acetamidopropanoylboronic acid: Contains the acetamidopropanoyl group but lacks the pyrrolidine ring.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrrolidine ring, an acetamidopropanoyl group, and a boronic acid group. This combination provides a unique set of chemical properties that make it useful in a variety of applications, from organic synthesis to medicinal chemistry .
Properties
Molecular Formula |
C9H17BN2O4 |
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Molecular Weight |
228.06 g/mol |
IUPAC Name |
[1-(2-acetamidopropanoyl)pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C9H17BN2O4/c1-6(11-7(2)13)9(14)12-5-3-4-8(12)10(15)16/h6,8,15-16H,3-5H2,1-2H3,(H,11,13) |
InChI Key |
METFGSCNIQTFJC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCCN1C(=O)C(C)NC(=O)C)(O)O |
Origin of Product |
United States |
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